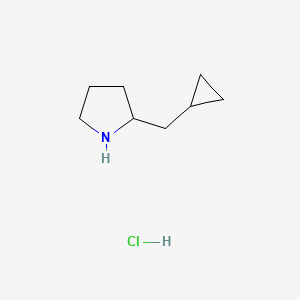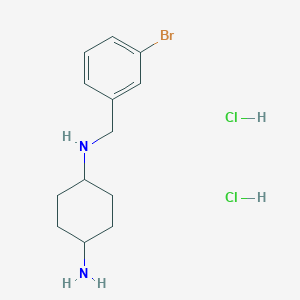
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide, also known as MTPO, is a small molecule that has shown potential for various scientific research applications. The unique structure of MTPO makes it an interesting molecule to study, and its synthesis method has been optimized to produce high yields.
Mecanismo De Acción
The exact mechanism of action of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide is not fully understood, but it is believed to act on the GABAergic system. N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide has been shown to increase the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes. N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide may also have effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide has been shown to have various biochemical and physiological effects. In animal models, N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide has been shown to reduce anxiety and increase exploratory behavior. N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide is also stable and can be easily synthesized in large quantities. However, there are also limitations to using N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. In addition, N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide has not yet been extensively studied in humans, so its effects in humans are not well understood.
Direcciones Futuras
There are several future directions for N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide research. One area of research is to further investigate the mechanism of action of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide and its effects on various neurotransmitter systems. Another area of research is to study the potential therapeutic applications of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide, such as in the treatment of anxiety disorders and inflammatory diseases. In addition, future research could focus on developing novel derivatives of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide with improved pharmacological properties.
Conclusion:
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide is a small molecule that has shown potential for various scientific research applications. Its synthesis method has been optimized to produce high yields, and it has been shown to have anxiolytic, anti-inflammatory, and neuroprotective effects. While there are limitations to using N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide in lab experiments, there are also several future directions for research, including further investigation of its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine, which is then reacted with N-phenyl-2-chloroacetamide to produce N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide. The synthesis method has been optimized to produce high yields of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide, and the purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide has shown potential for various scientific research applications. One of the main applications is in the field of neuroscience, where it has been shown to have anxiolytic effects in animal models. N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide has also been studied for its potential as an antidepressant and for its effects on learning and memory. In addition, N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide has been shown to have anti-inflammatory effects and has potential for use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-20-15(7-9-21-10-8-15)11-16-13(18)14(19)17-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKPYULDJHVGGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-phenyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)
![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)
![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)

